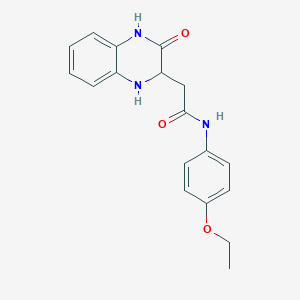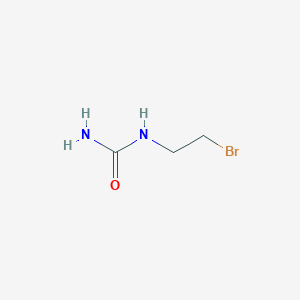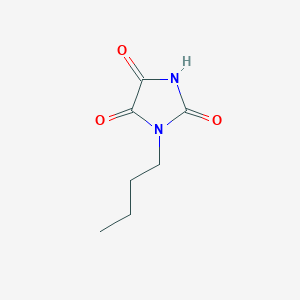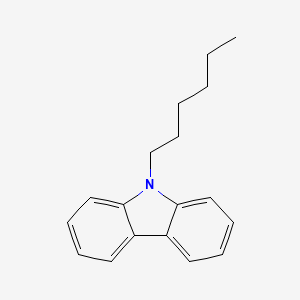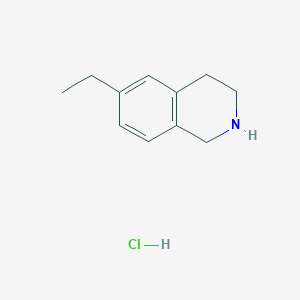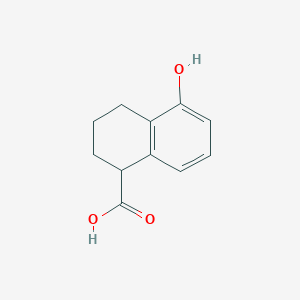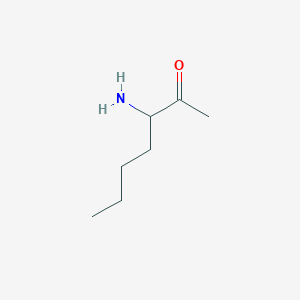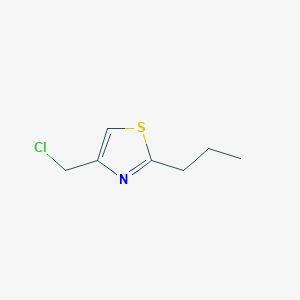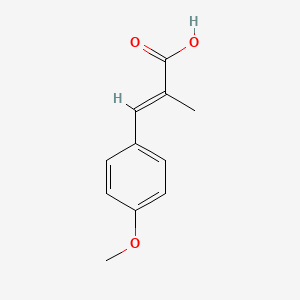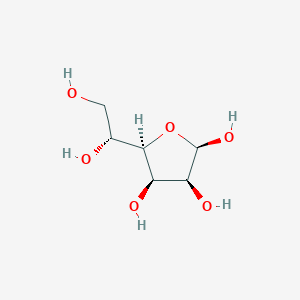
Resveratryl acetate
Descripción general
Descripción
Resveratryl acetate is a derivative of resveratrol, a natural polyphenol found in many plant species . Resveratrol is known for its anti-oxidant, anti-inflammatory, and anti-carcinogenic properties . This compound has been studied for its potential skin lightening and anti-aging effects .
Synthesis Analysis
The synthesis of resveratrol, from which this compound is derived, involves several steps. These include a Sonogashira type reaction, reduction, isomerization, and deprotection . An improved total synthesis of resveratrol has been reported, increasing the overall yield from 22% to 71% . Additionally, biotechnological advances have led to the development of E. coli strains that can overproduce resveratrol .Molecular Structure Analysis
Resveratrol, the parent compound of this compound, has a structure that includes a double styrene bond between two phenolic rings . It exists as trans- and cis- forms in nature . The molecular structure of resveratrol reveals the relative coplanarity of the trans-stilbene skeleton .Chemical Reactions Analysis
Resveratrol exhibits a wide range of chemical reactions. It has been shown to undergo multiple regioisomeric radical coupling and Friedel–Crafts cyclization pathways upon oxidation . Various reactions such as Pfitzner-Moffatt oxidation, Wittig-Horner condensation, Mizoroki-Heck, Perkin, Wittig, etc. have been used in resveratrol synthesis .Aplicaciones Científicas De Investigación
Skin-Whitening Effects
Resveratryl triacetate (RTA), a derivative of resveratrol, has been studied for its potential in skin-whitening cosmetics. RTA was found to be effective in whitening human skin without causing irritation, as demonstrated in studies involving human subjects. This was evident in both artificial tanning and hyperpigmentation models, with RTA showing a significant increase in skin-whitening efficacy compared to control products (Ryu et al., 2015).
Regenerative Medicine Applications
Resveratrol, from which RTA is derived, has shown potential in regenerative medicine. It exhibits properties like anti-aging, anti-inflammatory, and antioxidative effects. These properties have made resveratrol an interesting subject for research in treating various diseases, thus suggesting potential applications for RTA in similar contexts (Stokes & Mishra, 2015).
Endophyte-Produced Resveratrol
Research on endophytic fungi from Vitis vinifera, which produce resveratrol, indicates an interest in exploring natural sources for this compound. This study's findings could have implications for RTA, considering its relation to resveratrol and the interest in its production (Dwibedi & Saxena, 2018).
Functionalized Cellulose Acetate Membranes
The covalent immobilization of resveratrol onto cellulose acetate membranes for potential application in osseointegration is another area of interest. This approach aims to improve the integration of implants with bone, suggesting a potential medical application for RTA in biomaterials (Pandele et al., 2017).
Anti-angiogenic and Anti-inflammatory Effects
Resveratrol's effectiveness in reducing angiogenesis and inflammation in an experimental rat model of endometriosis highlights its therapeutic potential. This suggests that RTA might also exhibit similar properties, making it a candidate for further investigation in this area (Cenksoy et al., 2015).
Improved Bioavailability in Drug Delivery
Studies on the enhancement of resveratrol's stability and concentration through solid dispersion in cellulose derivative matrices could be relevant for RTA. This research aims to overcome challenges related to the poor solubility and bioavailability of resveratrol, which could be applicable to RTA as well (Li et al., 2013).
Skin Lightening and Antiaging
Resveratrol and its analogs, including RTA, have shown efficacy in skin lightening and antiaging applications. Clinical studies have supported their use in cosmetics, making RTA a potential ingredient for these purposes (Boo, 2019).
Protective Effect on Vascular Aging
Resveratrol's protective effects against arterial aging, involving modulation of the renin-angiotensin system, suggest that RTA could have similar benefits. This is particularly relevant in the context of aging-related vascular diseases (Kim et al., 2018).
Metabolic Pathways and Obesity
The influence of resveratrol on hepatic triacylglycerol metabolism in rats indicates its potential in addressing obesity and related metabolic disorders. This research might be extendable to RTA, given its chemical relationship with resveratrol (Alberdi et al., 2013).
Mecanismo De Acción
Resveratrol exerts its effects through various mechanisms. It suppresses NF-kappaB activation in HSV infected cells . It also exhibits anti-inflammatory effects and immunomodulating functions via sirtuin-1 (Sirt-1) activation . Furthermore, it enhances various redox enzymes activity, especially nicotinamide adenine dinucleotide phosphate (NADPH) oxidases and superoxide dismutase located in the endothelium, vascular smooth muscle cells, and cardiomyocytes .
Safety and Hazards
While resveratrol is generally well-tolerated and safe at up to 5 g/day , some studies have reported toxic effects of resveratrol in vitro and in vivo . For instance, resveratrol exhibited systemic inhibition of P450 cytochromes when taken in high doses . Resveratrol-induced nephrotoxicity in multiple myeloma patients has also been reported .
Direcciones Futuras
Despite the promising preclinical studies on the anticancer activity of resveratrol, progress in translational research and clinical trials has been slow . Future research directions include enhancing the bioavailability of resveratrol with new formulations and developing more potent analogues of resveratrol to augment its anticancer potency . If remarkable progress can be made, resveratrol may finally be used for cancer therapy .
Propiedades
IUPAC Name |
[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13/h2-10,18-19H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMZFJTYLFBJEC-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
411233-11-9 | |
| Record name | Resveratryl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411233119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RESVERATRYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T07O870429 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

